
DOTA-NOC
概要
準備方法
合成経路と反応条件
DOTA-NOCの合成には、マクロ環状キレート剤である1,4,7,10-テトラアザシクロドデカン-1,4,7,10-テトラ酢酸をオクタペプチドオクトレオチドに結合させることが含まれます。このプロセスには通常、次の手順が含まれます。
ペプチド合成: オクトレオチドペプチドは、固相ペプチド合成(SPPS)を使用して合成されます。
キレート剤結合: マクロ環状キレート剤である1,4,7,10-テトラアザシクロドデカン-1,4,7,10-テトラ酢酸を、高温でペプチドに結合させます。
工業生産方法
工業環境では、this compoundの製造には、自動合成装置と標準的な68Ge/68Gaジェネレーターの使用が含まれます。このプロセスは、再現可能で、医薬品製造基準(GMP)に準拠するように設計されています。 放射性標識されたソマトスタチンアナログ[68Ga]this compoundは約30分で、高い放射化学収率で合成できます .
化学反応の分析
反応の種類
DOTA-NOCは、主にガリウム-68、インジウム-111、イットリウム-90、ルテチウム-177などのさまざまな放射性金属とキレート反応を起こします。 これらの反応は、診断画像と標的放射性核種療法におけるthis compoundの応用に不可欠です .
一般的な試薬と条件
主な生成物
これらの反応から形成される主な生成物は、[68Ga]this compound、[111In]this compound、[90Y]this compound、[177Lu]this compoundなどの放射性標識ペプチドです。 これらの放射性標識化合物は、画像診断と治療目的で使用されます .
科学的研究の応用
Neuroendocrine Tumor Imaging
DOTA-NOC has been extensively studied for its efficacy in imaging neuroendocrine tumors. A pivotal study demonstrated that Ga-DOTA-NOC PET/CT provided superior imaging results compared to traditional methods like In-DTPA-octreotide (OctreoScan) . The findings indicated that this compound not only identified more true positive tumor foci but also improved patient management decisions.
Key Findings:
- Patient Cohort: Nineteen patients with confirmed NETs.
- Results: this compound identified additional tumor foci in 21 regions compared to OCT .
- Impact on Management: Influenced staging in four patients and management decisions in three .
Sarcoidosis Assessment
This compound PET/CT has emerged as a significant tool for assessing disease activity and treatment response in patients with sarcoidosis, particularly those with thoracic involvement. A study involving 39 patients showed increased uptake of this compound in symptomatic cases, indicating its potential for monitoring treatment efficacy .
Study Insights:
- Patient Cohort: 39 patients with symptomatic sarcoidosis.
- Uptake Observations: Increased uptake in 25 out of 27 symptomatic patients .
- Clinical Relevance: Provides insights into disease activity and therapeutic response.
Other Tumor Types
Beyond NETs and sarcoidosis, this compound has been investigated for its role in imaging various other malignancies. For instance, it has shown promise in detecting pulmonary tuberculosis lesions, although F-FDG PET was found to be more sensitive overall .
Comparative Efficacy Studies
A comparative analysis between In-DOTA-NOC and In-DOTA-TATE revealed that this compound exhibited higher radioactivity concentrations in organs with a high density of somatostatin receptors, suggesting its superior targeting capabilities .
Comparison Summary:
Radiopharmaceutical | Key Characteristics | Findings |
---|---|---|
Ga-DOTA-NOC | High affinity for SSTR2; better imaging results | More true positives than OCT; influenced management decisions |
In-DOTA-TATE | Lower affinity for other SSTRs | Less effective in certain NET locations compared to this compound |
Production and Quality Control
The production of Ga-DOTA-NOC has been standardized under Good Manufacturing Practices (GMP), ensuring high-quality radiopharmaceuticals for clinical use. Studies have reported consistent production yields exceeding 99% purity without significant contamination from generator by-products .
Production Metrics:
作用機序
DOTA-NOCは、ソマトスタチン受容体サブタイプ2、3、および5に結合することでその効果を発揮します。結合すると、放射性標識化合物は標的細胞内に取り込まれ、画像診断または治療的介入が可能になります。 取り込みプロセスには、受容体媒介エンドサイトーシスが関与し、その後、受容体の再活性化と再エンドサイトーシスが続きます .
類似化合物の比較
This compoundは、DOTA-TOC(1,4,7,10-テトラアザシクロドデカン-1,4,7,10-テトラ酢酸-Tyr3-オクトレオチド)およびDOTA-TATE(1,4,7,10-テトラアザシクロドデカン-1,4,7,10-テトラ酢酸-Tyr3-オクトレオテート)などの他の類似化合物を比較されます。これらの化合物は、類似の構造を共有していますが、ソマトスタチン受容体サブタイプに対する親和性は異なります。
DOTA-TOC: ソマトスタチン受容体サブタイプ2に対する高い親和性。
DOTA-TATE: ソマトスタチン受容体サブタイプ2に対する高い親和性。
This compound: ソマトスタチン受容体サブタイプ2、3、および5に対する高い親和性により、より幅広い腫瘍を標的とするために汎用性が高まります
This compoundのより広い受容体結合プロファイルは、幅広い神経内分泌腫瘍を標的とすることができるため、画像診断と治療において利点があります .
類似化合物との比較
DOTA-NOC is often compared with other similar compounds such as DOTA-TOC (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-Tyr3-octreotide) and DOTA-TATE (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-Tyr3-octreotate). These compounds share similar structures but differ in their affinity for somatostatin receptor subtypes:
DOTA-TOC: High affinity for somatostatin receptor subtype 2.
DOTA-TATE: High affinity for somatostatin receptor subtype 2.
This compound: High affinity for somatostatin receptor subtypes 2, 3, and 5, making it more versatile for targeting a broader range of tumors
This compound’s broader receptor binding profile provides an advantage in imaging and therapy, as it can target a wider variety of neuroendocrine tumors .
生物活性
DOTA-NOC, a somatostatin analogue, has garnered significant attention in the field of nuclear medicine, particularly for its applications in imaging and therapy for neuroendocrine tumors (NETs). This article explores the biological activity of this compound, focusing on its receptor binding characteristics, internalization properties, and clinical applications.
This compound is a radiolabeled peptide that binds to somatostatin receptors (SSTRs), particularly SSTR2, SSTR3, and SSTR5. Its structure allows it to function as a high-affinity ligand with the following binding affinities:
Somatostatin Receptor | IC50 (nM) |
---|---|
SSTR2 | 2.9 ± 0.1 |
SSTR3 | 8 ± 2 |
SSTR5 | 10.4 ± 1.6 |
These values indicate this compound's superior binding capability compared to other somatostatin analogues like DOTA-TATE, which primarily targets SSTR2 .
2. Internalization and Biodistribution Studies
Research has shown that this compound exhibits significant internalization into somatostatin receptor-positive cells. In studies involving AR4-2J rat pancreatic tumor cells, the internalization rate of this compound was approximately twice that of [111In]DOTA-TOC and three times higher than [111In]DOTA-octreotide after four hours .
Biodistribution Findings:
- Rapid clearance from non-target tissues, except for the kidneys.
- At four hours post-injection, the uptake in tumors and SSTR-positive tissues was three to four times higher than that of other analogues .
3. Clinical Applications
This compound is primarily utilized in positron emission tomography (PET) imaging for neuroendocrine tumors. The compound is labeled with Gallium-68 ([68Ga]) for enhanced imaging capabilities.
Case Studies:
-
Clinical Experience with [68Ga]Ga-DOTA-NOC:
A study involving 32 patients demonstrated that [68Ga]Ga-DOTA-NOC PET/CT effectively localized primary tumors in cases where conventional imaging methods failed. It proved particularly useful in patients with suspected NETs, leading to changes in management in some cases . -
Comparative Efficacy:
In a comparative study between [68Ga]Ga-DOTA-NOC and traditional imaging techniques (e.g., 99mTc-HYNIC TOC), this compound identified significantly more lesions in patients with metastatic NETs .
Table: Summary of Clinical Findings
Study | Patient Count | Findings | Management Changes |
---|---|---|---|
Initial Clinical Experience | 32 | Effective tumor localization | Yes (in some cases) |
Comparative Efficacy | Varies | More lesions detected compared to standard imaging | Yes |
4. Safety and Production
The production of [68Ga]Ga-DOTA-NOC has been standardized under Good Manufacturing Practice (GMP) conditions. Quality control measures ensure high purity levels (>99%) and low levels of contaminants such as Gallium-67 .
5. Future Directions
Ongoing research aims to further explore the therapeutic potential of this compound beyond diagnostics. Its ability to bind multiple somatostatin receptor subtypes opens avenues for targeted radionuclide therapy.
特性
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93)/t42-,43-,51+,52-,53+,54-,55-,56+,57+,62+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCJTYVWTGPGOH-OKVMNLLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H94N14O17S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1455.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619300-53-7 | |
Record name | DOTA-NOC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619300537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOTA-NOC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIY9GZY9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。